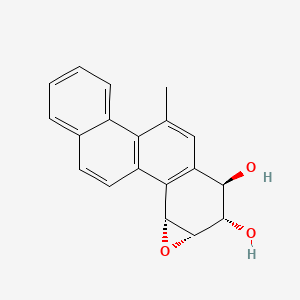![molecular formula C20H17ClO B14319524 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene CAS No. 111959-55-8](/img/structure/B14319524.png)
1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloromethyl group attached to a methylphenyl ring, which is further connected to a phenoxybenzene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene typically involves the reaction of 4-methylbenzyl chloride with phenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom in the 4-methylbenzyl chloride is replaced by the phenoxy group from phenol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted benzene derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methylbenzene:
4-Methylphenyl chloride: Similar to 1-[Chloro(4-methylphenyl)methyl]-4-phenoxybenzene but without the phenoxybenzene moiety.
1-(4-Methylphenyl)-1-ethanone:
Uniqueness
This compound is unique due to the presence of both the chloromethyl and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
111959-55-8 |
|---|---|
Formule moléculaire |
C20H17ClO |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
1-[chloro-(4-methylphenyl)methyl]-4-phenoxybenzene |
InChI |
InChI=1S/C20H17ClO/c1-15-7-9-16(10-8-15)20(21)17-11-13-19(14-12-17)22-18-5-3-2-4-6-18/h2-14,20H,1H3 |
Clé InChI |
CQCCCNAFXZMFHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)
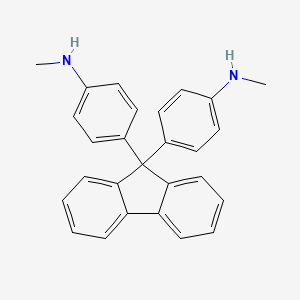
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
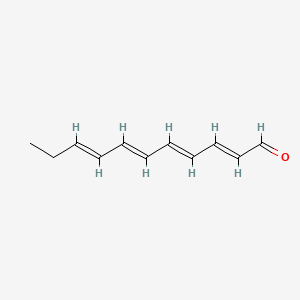
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)
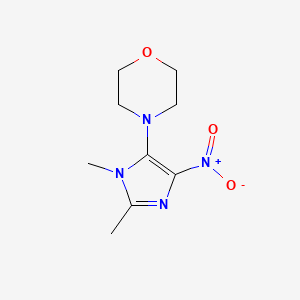
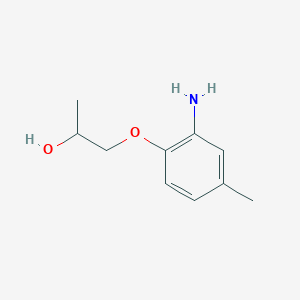
![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
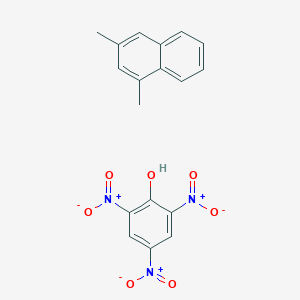
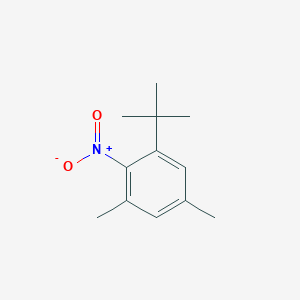
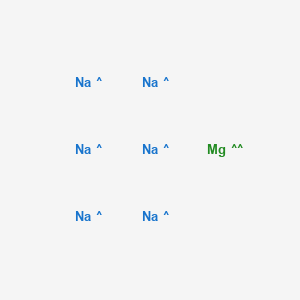
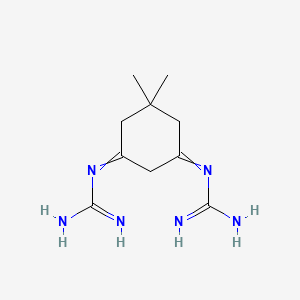
diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
